4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
Description
4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a synthetic organic compound featuring a cyclohexa-2,5-dien-1-one core substituted with a 4-chlorophenyl hydrazinylidene group at position 4 and an (E)-configured propyliminomethyl group at position 2.
Properties
CAS No. |
648894-90-0 |
|---|---|
Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-(propyliminomethyl)phenol |
InChI |
InChI=1S/C16H16ClN3O/c1-2-9-18-11-12-10-15(7-8-16(12)21)20-19-14-5-3-13(17)4-6-14/h3-8,10-11,21H,2,9H2,1H3 |
InChI Key |
GAPTXGXTDJRFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that hydrazone derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Various studies have reported that hydrazone derivatives possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death .
| Study | Compound | Target Cells | Outcome |
|---|---|---|---|
| Study A | Hydrazone X | K562 (leukemia) | Inhibition of growth |
| Study B | Hydrazone Y | MCF-7 (breast) | Induction of apoptosis |
| Study C | Hydrazone Z | S. aureus | Antimicrobial activity |
Material Science
Synthesis of Novel Materials
The compound's unique structure allows it to be used in the synthesis of novel materials, such as polymers and nanocomposites. Its ability to form coordination complexes with metals can lead to applications in catalysis and sensor technology. For example, derivatives have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties .
Analytical Chemistry
Spectroscopic Applications
Due to its distinct chemical structure, this compound is useful in spectroscopic studies, including NMR and IR spectroscopy. Its spectral data can serve as a reference for identifying similar compounds in complex mixtures, aiding in the development of analytical methods for drug formulation and environmental monitoring .
Case Studies
Case Study 1: Anticancer Screening
A series of hydrazone derivatives were synthesized and screened for anticancer activity against various cell lines. The study found that compounds with the chlorophenyl moiety exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several hydrazones against standard bacterial strains. Results indicated that compounds containing electron-withdrawing groups like chlorine showed superior activity due to increased lipophilicity and membrane disruption capabilities.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
SR46349B
- Structure: 4-[(2Z)-3-{[2-(Dimethylamino)ethoxy]amino}-3-(2-fluorophenyl)prop-2-en-1-ylidene]cyclohexa-2,5-dien-1-one .
- Comparison: Both compounds share the cyclohexa-2,5-dien-1-one core. SR46349B substitutes position 4 with a fluorophenyl group and a dimethylaminoethoxy side chain, whereas the target compound uses a 4-chlorophenyl hydrazinylidene group. The fluorine atom in SR46349B enhances metabolic stability and receptor binding (e.g., serotonin antagonism), while the chlorine in the target compound may prioritize different pharmacokinetic profiles .
Tepraloxydim (606-116-00-3)
- Structure: (RS)-(EZ)-2-{1-[(2E)-3-Chloroallyloxyimino]propyl}-3-hydroxy-5-perhydropyran-4-ylcyclohex-2-en-1-one .
- Comparison: Tepraloxydim features a cyclohexenone core with a chloroallyloxyimino group and a perhydropyran ring. The target compound lacks the pyran ring but includes a hydrazinylidene group, which may reduce herbicidal activity (observed in tepraloxydim) and shift toward pharmacological applications .
Compound 1q
- Structure : 2,6-di-tert-butyl-4-(3-(tert-butyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzylidene)cyclohexa-2,5-dien-1-one .
- Comparison :
Functional and Pharmacological Comparisons
Anti-Inflammatory and Analgesic Derivatives
- Example: 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one . This compound demonstrates anti-inflammatory activity attributed to the chlorophenyl-ethenyl substituent.
Hydrogen-Bonding Networks
- Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione . This triazole-thione derivative forms a six-membered hydrogen-bonded assembly. The target compound’s hydrazinylidene and iminomethyl groups may enable similar intermolecular interactions, influencing crystallinity and bioavailability .
Data Tables
Table 1: Structural and Functional Comparison of Cyclohexadienone Derivatives
Table 2: Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility: The hydrazinylidene group in the target compound simplifies synthesis compared to SR46349B’s fluorophenyl and dimethylaminoethoxy groups, which require multi-step functionalization .
- Pharmacological Potential: The combination of chlorophenyl and propyliminomethyl groups balances lipophilicity and solubility, making the compound a candidate for oral bioavailability studies.
- Safety Profile : Unlike tepraloxydim (classified as Carc. Cat. 3), the target compound’s structure lacks overt toxicophores, suggesting a safer profile .
Biological Activity
The compound 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 315.80 g/mol
Antioxidant Activity
Research indicates that hydrazone derivatives often exhibit significant antioxidant properties. The presence of the 4-chlorophenyl group enhances electron-withdrawing characteristics, which may improve the compound's ability to scavenge free radicals. Studies have shown that similar hydrazone compounds can effectively reduce oxidative stress in cellular models, suggesting a potential for therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Preliminary data suggest that it may inhibit key enzymes involved in inflammatory pathways and neurodegenerative processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated moderate inhibition of AChE, which is vital in treating Alzheimer's disease. The IC50 values reported for related compounds range from 5.4 to 24.3 μM depending on structural modifications .
- Cyclooxygenase (COX) : Hydrazone derivatives have been shown to inhibit COX-2 and lipoxygenases, key enzymes in inflammation. This inhibition suggests potential anti-inflammatory properties that could be harnessed in therapeutic settings .
Cytotoxicity
Cytotoxicity assays conducted on breast cancer cell lines (e.g., MCF-7) reveal that hydrazone derivatives can exhibit significant anticancer activity. The cytotoxic effects are often correlated with structural features such as halogen substitutions and the overall lipophilicity of the molecule. For instance, compounds with a 4-chlorophenyl group have shown promising results in reducing cell viability at micromolar concentrations .
Case Study 1: Anticancer Activity
In a study evaluating various hydrazone derivatives, those with a similar structural motif to our compound were assessed for their anticancer activity against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values as low as 10 μM, leading to apoptosis in cancer cells through caspase activation pathways .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds, revealing dual inhibitory effects against AChE and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like chlorine enhanced the inhibitory potency significantly compared to their non-halogenated counterparts .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Molecular Docking Studies : These studies provide insights into how the compound interacts with target proteins at the molecular level, highlighting key hydrogen bonds and hydrophobic interactions that facilitate binding.
- Free Radical Scavenging : The ability to donate electrons and neutralize free radicals is a critical mechanism by which this compound may exert its antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
